
9,10-Anthracenedione, 1,4-bis(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis(dimethylamino)- is an organic compound with the molecular formula C18H18N2O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups at the 1 and 4 positions of the anthracenedione structure. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- typically involves the reaction of anthraquinone with dimethylamine. The process can be carried out under various conditions, including:
Alkylation: Anthraquinone is reacted with dimethylamine in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.
Reductive Amination: Another method involves the reduction of anthraquinone to anthracene, followed by amination with dimethylamine.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where anthraquinone is treated with dimethylamine under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form anthracene derivatives.
Substitution: It can participate in substitution reactions where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Catalysts like aluminum chloride (AlCl3) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino groups.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymerization processes.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of dimethylamino groups.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Contains p-tolylamino groups instead of dimethylamino groups.
Mitoxantrone: A clinically used anticancer drug with a similar anthracenedione core structure.
Uniqueness: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
56799-32-7 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,4-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)13-9-10-14(20(3)4)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10H,1-4H3 |
InChI-Schlüssel |
OZMLRWPLFYWTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


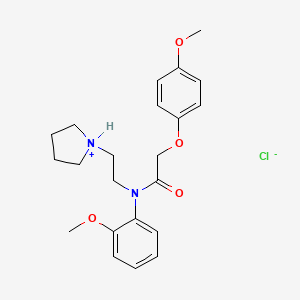
![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
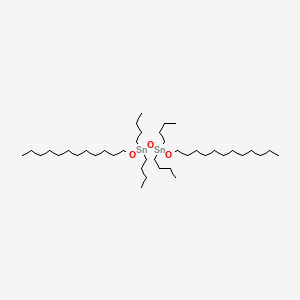
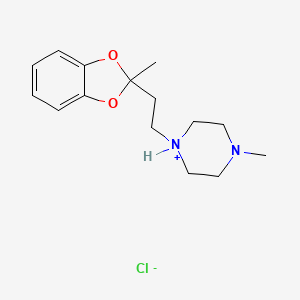

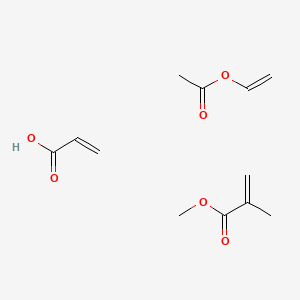
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)


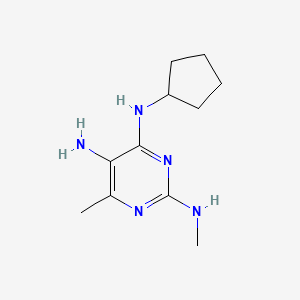

![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
